Atibeprone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

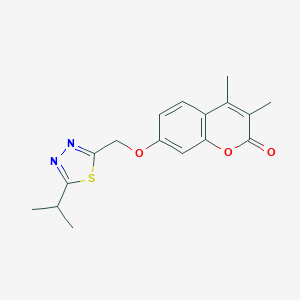

Atibepron ist eine chemische Verbindung mit dem IUPAC-Namen 3,4-Dimethyl-7-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methoxy}-2H-chromen-2-on. Es wurde Mitte der 1990er Jahre als Antidepressivum entwickelt, aber nie vermarktet . Die Verbindung gehört zur Klasse der Cumarine und Thiadiazole und hat die Summenformel C17H18N2O3S .

Herstellungsmethoden

Die Synthese von Atibepron umfasst mehrere Schritte, beginnend mit der Herstellung des Cumarin-Grundkörpers. Die Syntheseroute umfasst typischerweise:

Bildung des Cumarin-Grundkörpers: Der Cumarin-Grundkörper wird durch die Pechmann-Kondensationsreaktion synthetisiert, die die Reaktion von Phenolen mit β-Ketoestern in Gegenwart von Säurekatalysatoren beinhaltet.

Einführung des Thiadiazol-Restes: Der Thiadiazolring wird durch Reaktion des Cumarin-Derivats mit geeigneten Thiadiazol-Vorstufen unter kontrollierten Bedingungen eingeführt.

Abschließende Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Thiadiazol-Restes mit dem Cumarin-Grundkörper zur Bildung von Atibepron.

Industrielle Produktionsmethoden für Atibepron würden wahrscheinlich eine Optimierung dieser Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Vorbereitungsmethoden

The synthesis of Atibeprone involves several steps, starting with the preparation of the core coumarin structure. The synthetic route typically includes:

Formation of the Coumarin Core: The coumarin core is synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced by reacting the coumarin derivative with appropriate thiadiazole precursors under controlled conditions.

Final Coupling Reaction: The final step involves the coupling of the thiadiazole moiety with the coumarin core to form this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Atibepron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Atibepron kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Die Oxidation betrifft typischerweise die Methylgruppen am Cumarin-Grundkörper und führt zur Bildung von Carbonsäuren.

Reduktion: Die Reduktion von Atibepron kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden. Diese Reaktion kann die Carbonylgruppe im Cumarin-Grundkörper zu Alkohol-Derivaten reduzieren.

Substitution: Atibepron kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe, die an den Thiadiazolring gebunden ist.

Wissenschaftliche Forschungsanwendungen

Chemie: Die einzigartige Struktur von Atibepron macht es zu einer wertvollen Verbindung für die Untersuchung der Reaktivität von Cumarin- und Thiadiazol-Derivaten. Es kann als Modellverbindung für die Entwicklung neuer Synthesemethoden dienen.

Biologie: Atibepron wurde auf seine potenziellen biologischen Aktivitäten untersucht, darunter seine Rolle als Monoaminoxidase-B-Inhibitor.

Medizin: Obwohl nie vermarktet, wurden die antidepressiven Eigenschaften von Atibepron in präklinischen Studien untersucht.

Wirkmechanismus

Atibepron übt seine Wirkung hauptsächlich durch die Hemmung der Monoaminoxidase B (MAO-B) aus, einem Enzym, das am Abbau von Neurotransmittern wie Dopamin beteiligt ist. Durch die Hemmung von MAO-B erhöht Atibepron die Konzentration dieser Neurotransmitter im Gehirn, was zur Linderung der Symptome von Depression und anderen Stimmungsstörungen beitragen kann . Zu den molekularen Zielstrukturen von Atibepron gehört das aktive Zentrum von MAO-B, an dem es bindet und das Enzym daran hindert, die Oxidation von Neurotransmittern zu katalysieren .

Wirkmechanismus

Atibeprone exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders . The molecular targets of this compound include the active site of MAO-B, where it binds and prevents the enzyme from catalyzing the oxidation of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Atibepron kann mit anderen MAO-B-Inhibitoren verglichen werden, wie z. B.:

Selegilin: Selegilin ist ein irreversibler MAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird. Im Gegensatz zu Atibepron wurde Selegilin weit verbreitet vermarktet und klinisch eingesetzt.

Rasagilin: Rasagilin ist ein weiterer MAO-B-Inhibitor mit ähnlichen Anwendungen wie Selegilin. Es ist bekannt für seine neuroprotektiven Eigenschaften und wird zur Behandlung der Parkinson-Krankheit eingesetzt.

Esupron: Esupron ist ein reversibler und hochspezifischer MAO-A-Inhibitor.

Die Einzigartigkeit von Atibepron liegt in seiner spezifischen Struktur, die die Cumarin- und Thiadiazol-Reste kombiniert, und seinem Potenzial als reversibler MAO-B-Inhibitor mit Anwendungen bei neurodegenerativen Erkrankungen .

Biologische Aktivität

Atibeprone, a derivative of flurbiprofen, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article delves into various studies that highlight the compound's efficacy, mechanisms of action, and comparative analyses with other non-steroidal anti-inflammatory drugs (NSAIDs).

Overview of this compound

This compound is synthesized as part of a series of novel flurbiprofen derivatives aimed at enhancing therapeutic efficacy while minimizing side effects. The compound's structure includes modifications that are believed to increase its lipophilicity and binding affinity to target proteins, thus influencing its biological activity.

This compound functions primarily as a non-selective inhibitor of cyclooxygenase (COX) enzymes, similar to ibuprofen. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is crucial for its anti-inflammatory properties:

- COX-1 Inhibition : Associated with gastrointestinal protection and platelet function.

- COX-2 Inhibition : Primarily involved in inflammatory responses.

Anti-Inflammatory Activity

Recent studies have quantitatively assessed the anti-inflammatory effects of this compound using various in vitro and in vivo models. The following table summarizes the IC50 values for this compound compared to traditional NSAIDs:

| Compound | IC50 Value (µmol/L) | Reference Compound IC50 (µmol/L) |

|---|---|---|

| This compound | 173.74 - 198.37 | Ibuprofen: 395.08 |

| Flurbiprofen | 339.26 | Indomethacin: 100 |

The data indicates that this compound exhibits significantly lower IC50 values compared to ibuprofen and flurbiprofen, suggesting enhanced anti-inflammatory potency .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The ability to scavenge free radicals is vital for preventing oxidative stress-related damage. The following table presents comparative antioxidant capacities:

| Compound | IC50 Value (µmol/L) |

|---|---|

| This compound | 143.54 - 223.44 |

| Quercetin | 229.12 |

| Ascorbic Acid | 141.04 |

These findings reveal that this compound possesses comparable antioxidant activity to well-known antioxidants like quercetin and ascorbic acid, indicating its potential utility in oxidative stress mitigation .

Case Studies

Case Study 1: In Vivo Efficacy

In a carrageenan-induced rat paw edema model, this compound demonstrated significant reduction in edema compared to control groups treated with standard NSAIDs. The study reported a potency enhancement of approximately 117% relative to indomethacin, underscoring its potential as a superior anti-inflammatory agent .

Case Study 2: Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding affinity of this compound to human serum albumin (HSA). Results indicated favorable interactions with HSA, which may enhance drug delivery and bioavailability in systemic circulation .

Eigenschaften

CAS-Nummer |

153420-96-3 |

|---|---|

Molekularformel |

C17H18N2O3S |

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

3,4-dimethyl-7-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one |

InChI |

InChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3 |

InChI-Schlüssel |

HQTNJPCZUQAYAB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |

Key on ui other cas no. |

153420-96-3 |

Synonyme |

Atibeprone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.